2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine
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Overview
Description
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is a heterocyclic compound that features a benzoxazole ring fused with an ethenamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The benzoxazole moiety is known for its stability and bioactivity, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method includes:
Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as benzaldehyde) in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the benzoxazole ring.
Alkylation: The resulting benzoxazole is then alkylated with dimethylamine to introduce the ethenamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-N,N-dimethylethenamine: Similar structure but contains a thiazole ring instead of an oxazole ring.
2-(Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine: Contains an imidazole ring, offering different electronic properties and biological activities.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is unique due to its specific electronic properties and bioactivity conferred by the benzoxazole ring. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets.
Biological Activity
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O
- CAS Number : 20973-87-9
- Structure : The compound features a benzo[d]oxazole moiety linked to a dimethylethenamine group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar benzoxazole derivatives have been shown to inhibit key enzymes involved in various diseases. For example, some derivatives target c-Met kinase, which plays a crucial role in cancer cell proliferation and survival .
- Neuroprotective Effects : Studies indicate that compounds with a benzoxazole structure can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protection is mediated through the modulation of signaling pathways such as Akt/GSK-3β/NF-κB .
- Antimicrobial and Antitumor Activities : Benzoxazole derivatives exhibit a range of biological activities including antimicrobial, antitumor, antioxidant, and antiviral properties.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
1. Neuroprotective Effects in Alzheimer's Disease
A study investigated the effects of benzoxazole derivatives on PC12 cells treated with Aβ25-35. The compound demonstrated significant neuroprotective effects by reducing the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2. This was linked to the inhibition of the NF-κB signaling pathway, suggesting potential therapeutic applications in Alzheimer's disease .
2. Anticancer Activity Against c-Met Kinase
Research focused on the design of novel benzoxazole derivatives that inhibited c-Met kinase with IC50 values as low as 1 nM. These findings indicate that similar compounds may possess significant anticancer properties through targeted enzyme inhibition .
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to this compound is limited, related benzoxazole compounds have shown favorable absorption and distribution profiles in preliminary studies. Toxicity assessments indicate lower toxicity levels compared to established drugs such as donepezil, particularly in cardiac and nervous systems during in vivo studies using zebrafish models .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |
InChI Key |
OUHITQYQFYIYFH-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2O1 |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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